Fonadelpar - 515138-06-4

Fonadelpar

Catalog Number: EVT-268610
CAS Number: 515138-06-4
Molecular Formula: C25H23F3N2O4S
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fonadelpar is under investigation in clinical trial NCT03527212 (A Study to Assess the Safety and Effectiveness of SJP-0035 for the Treatment of Patients With Dry Eye Disease).
Classification

Fonadelpar falls under the category of synthetic PPARδ ligands. PPARs are a group of nuclear receptor proteins that regulate gene expression involved in various metabolic processes. Specifically, PPARδ is implicated in fatty acid oxidation, glucose metabolism, and inflammation modulation. The classification of Fonadelpar as a PPARδ agonist positions it within a broader context of compounds being evaluated for metabolic syndrome and related disorders .

Synthesis Analysis

The synthesis of Fonadelpar involves several key steps that utilize advanced organic chemistry techniques. A prominent method includes the Claisen-Schmidt condensation, which facilitates the formation of carbon-carbon bonds between aldehydes and ketones. This step is crucial for constructing the compound's core structure.

  1. Initial Condensation: The reaction typically begins with the condensation of an aldehyde with a ketone under basic conditions.
  2. Formation of Isoxazole Moiety: Subsequent steps involve hydrogenation reactions to introduce necessary functional groups, leading to the formation of the isoxazole moiety, which is essential for the biological activity of Fonadelpar.
  3. Optimization: The final product undergoes purification and optimization to ensure high yield and purity, making it suitable for further biological evaluation .
Molecular Structure Analysis

The molecular structure of Fonadelpar is characterized by its unique arrangement of atoms that allows it to selectively activate PPARδ receptors.

  • Molecular Formula: C16_{16}H17_{17}N3_{3}O2_{2}
  • Key Functional Groups: The compound features an isoxazole ring, which contributes significantly to its binding affinity and selectivity towards PPARδ.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using computational modeling techniques, revealing how Fonadelpar interacts with the receptor at a molecular level.

Detailed studies using X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into its conformation and interactions with biological targets .

Chemical Reactions Analysis

Fonadelpar participates in several chemical reactions relevant to its synthesis and potential modifications:

  1. Oxidation: Under specific conditions, Fonadelpar can be oxidized to yield various oxidized derivatives, which may have different biological activities.
  2. Reduction: The compound is susceptible to reduction reactions, particularly during its synthesis where hydrogenation plays a critical role.
  3. Substitution Reactions: Fonadelpar can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization which could enhance its pharmacological properties.

Reagents commonly employed in these reactions include hydrogen gas for reduction processes and oxidizing agents such as potassium permanganate for oxidation .

Mechanism of Action

Fonadelpar exerts its biological effects primarily through the activation of PPARδ receptors. Upon binding to these receptors, it induces conformational changes that facilitate the recruitment of coactivators and the subsequent transcription of target genes involved in:

  • Lipid Metabolism: Enhancing fatty acid oxidation and reducing lipid accumulation.
  • Inflammation Regulation: Modulating inflammatory responses by influencing cytokine expression profiles.

Studies indicate that this mechanism plays a crucial role in improving metabolic profiles in models of dyslipidemia and metabolic syndrome .

Physical and Chemical Properties Analysis

A comprehensive analysis of Fonadelpar's physical and chemical properties reveals:

  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, impacting its bioavailability.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can provide insights into purity; typically, higher purity correlates with sharper melting points.

These properties are essential when considering formulations for therapeutic use .

Applications

Fonadelpar has diverse applications across various fields:

  1. Pharmaceutical Research: It is being investigated as a potential treatment for metabolic disorders such as dyslipidemia and obesity-related conditions.
  2. Biological Studies: Researchers utilize Fonadelpar to explore the role of PPARδ in cellular metabolism and inflammation.
  3. Industrial Applications: Its synthesis process can be scaled up for large-scale production, making it a candidate for commercial pharmaceutical manufacturing.

Clinical trials are ongoing to evaluate its efficacy and safety profiles in human subjects suffering from metabolic syndromes .

Introduction to Fonadelpar in Modern Pharmacological Research

PPARδ Receptor Biology and Therapeutic Relevance

PPARδ belongs to the nuclear receptor superfamily of ligand-activated transcription factors, which also includes PPARα and PPARγ isoforms. Each isoform demonstrates distinct tissue distribution patterns and physiological functions:

Table 1: Comparative Biology of PPAR Isoforms

IsoformPrimary Tissue ExpressionKey Biological FunctionsEndogenous Ligands
PPARαLiver, muscle, brown adiposeFatty acid oxidation, ketogenesisFatty acids, eicosanoids
PPARγAdipose tissue, macrophagesAdipogenesis, insulin sensitizationProstaglandins, fatty acids
PPARδUbiquitous (brain, skin, gut, vascular)Lipid metabolism, inflammation resolution, wound healingFatty acids, VLDL components

PPARδ (also designated PPARβ) is distinguished by its near-ubiquitous tissue distribution and activation by diverse lipid mediators including polyunsaturated fatty acids and very-low-density lipoprotein (VLDL) components [2] [10]. Upon ligand binding, PPARδ heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in target gene promoter regions. This molecular mechanism enables PPARδ to regulate networks of genes governing fatty acid transport and oxidation (e.g., FATP, ACS), extracellular matrix remodeling, and anti-inflammatory pathways [2] [7].

The therapeutic relevance of PPARδ activation stems from its integrative roles in:

  • Metabolic Regulation: Enhancing mitochondrial β-oxidation and adaptive energy substrate utilization in skeletal muscle and adipose tissue [10]
  • Inflammatory Modulation: Suppressing NF-κB signaling and downstream pro-inflammatory cytokine production (e.g., TNF-α, IL-6) [5]
  • Cellular Differentiation/Tissue Repair: Promoting keratinocyte differentiation, neuronal protection, and corneal epithelial wound healing mechanisms [3] [6]

Neuroinflammatory and neurodegenerative conditions exhibit particularly compelling connections to PPARδ biology. Corticolimbic PPARδ expression in neurons and glial cells positions this receptor to modulate neuroinflammatory cascades implicated in conditions ranging from Alzheimer's disease to stress-related neuropsychiatric disorders [3]. Additionally, PPARδ activation enhances neurosteroid biosynthesis, potentially offering neuroprotective effects beyond its anti-inflammatory actions [3].

Emergence of Fonadelpar as a Selective PPARδ Agonist

Fonadelpar (CAS 515138-06-4; molecular formula: C₂₅H₂₃F₃N₂O₄S; molecular weight: 504.5 g/mol) was rationally designed to achieve high selectivity for PPARδ over other PPAR isoforms. Its molecular architecture features several pharmacophoric elements essential for PPARδ binding:

Table 2: Molecular Characteristics of Fonadelpar

PropertySpecificationSignificance
Chemical ClassBenzoxazole-thiazole derivativeProvides structural rigidity for receptor binding
Key Functional GroupsCarboxylic acid, benzoxazole, trifluoromethylphenyl-thiazoleEnables hydrogen bonding and hydrophobic interactions with PPARδ LBD
IUPAC Name2-[[5-methyl-3-[2-[4-propan-2-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethyl]-1,2-benzoxazol-6-yl]oxy]acetic acidDefines precise chemical structure
Synthesis PathwayClaisen-Schmidt condensation → Isoxazole moiety formation → Hydrogenation → PurificationEnsures high yield and purity for research applications
Solubility ProfileSoluble in DMSO; limited aqueous solubilityImpacts formulation development for therapeutic applications

The strategic incorporation of a trifluoromethylphenyl substituent enhances both binding affinity and metabolic stability, while the acetic acid moiety facilitates critical interactions with the activation function-2 (AF-2) helix within the PPARδ ligand-binding domain (LBD) [9]. This precise molecular configuration enables Fonadelpar to induce the conformational changes necessary for coactivator recruitment and target gene transcription without significant cross-activation of PPARα or PPARγ, as demonstrated in receptor transactivation assays [1] [4].

The investigational trajectory of Fonadelpar has primarily focused on ophthalmic applications, particularly conditions involving corneal integrity and inflammatory components:

Table 3: Clinical Development Status of Fonadelpar

IndicationDevelopment PhaseIdentifier/StatusKey Mechanistic Rationale
Dry Eye DiseasePhase 3NCT03527212PPARδ-mediated anti-inflammatory effects and lacrimal functional unit support
Corneal Epithelial DefectsPhase 2Completed (2014)Enhancement of corneal epithelial wound healing pathways
Neuroparalytic KeratopathyPreclinical researchInvestigationalNeuronal protection and epithelial integrity maintenance

In neuroparalytic keratopathy research—a condition characterized by corneal epithelial breakdown due to impaired sensory innervation—Fonadelpar demonstrates potential to modulate neurotrophic pathways and maintain corneal epithelial integrity through PPARδ-mediated mechanisms [1] [4]. Research-grade Fonadelpar (available through specialty chemical providers like MedchemExpress and EvitaChem) facilitates ongoing mechanistic studies exploring these applications [1] [9].

Current Gaps in PPAR-Targeted Therapeutic Strategies

Despite promising preclinical results with selective PPARδ agonists like Fonadelpar, significant challenges persist in PPAR-targeted drug development:

  • Tissue-Specificity Challenges: The ubiquitous expression of PPARδ complicates the achievement of localized therapeutic effects without systemic consequences. Unlike PPARγ agonists that demonstrate adipose tissue selectivity, PPARδ activators influence diverse tissues including brain, vascular endothelium, skeletal muscle, and epithelial surfaces. This creates potential challenges for managing off-tissue effects, particularly given PPARδ's paradoxical roles in oncogenesis where context-dependent effects are observed—with some studies suggesting tumor-promoting effects through cyclin D1 and VEGF upregulation, while others indicate tumor-suppressive functions [7]. Development of tissue-specific delivery systems (e.g., topical ophthalmic formulations for corneal applications) represents one strategy to mitigate this limitation [6].

  • Ligand Complexity and Signaling Bias: Structural analyses reveal that different PPARδ ligands induce distinct receptor conformations, leading to variable cofactor recruitment and ultimately, differential gene expression profiles. This "signaling bias" means that two PPARδ agonists may produce substantially different biological outcomes despite targeting the same receptor. Fonadelpar's benzoxazole-thiazole structure appears to favor anti-inflammatory and metabolic gene programs over proliferative pathways, but comprehensive transcriptomic analyses comparing its effects to other PPARδ agonists remain limited [7] [9]. This represents a significant knowledge gap in predicting therapeutic outcomes.

  • Clinical Translation Barriers: The historical landscape of PPAR therapeutics is marked by high-profile failures, particularly with dual PPARα/γ agonists (e.g., muraglitazar, tesaglitazar) due to adverse effects. While selective PPARδ agonists may avoid some class-related toxicities, their development faces unique translational challenges. Clinical trial data for Fonadelpar specifically remains limited, with only sparse results reported from Phase 2 corneal studies [6]. Furthermore, the pharmacodynamic biomarkers for PPARδ activation in humans are inadequately validated, complicating dose selection and efficacy assessment in clinical trials. The absence of published human trials for PPARδ agonists in neuropsychiatric or metabolic conditions—despite compelling preclinical evidence—highlights this translational gap [3] [8].

  • Redundancy and Crosstalk in Nuclear Receptor Signaling: PPARδ does not function in isolation but participates in complex crosstalk with other nuclear receptors (including other PPAR isoforms, LXRs, and RXRs) and signaling pathways such as Wnt/β-catenin. The functional consequences of PPARδ activation can be significantly modulated by these interacting pathways, creating context-dependent responses that are difficult to predict from in vitro models. Additionally, the extended endocannabinoid system functionally overlaps with PPAR signaling, as endogenous PPAR ligands (e.g., oleoylethanolamide) also interact with cannabinoid receptors [3] [8]. This biological redundancy necessitates more sophisticated pharmacological models for predicting in vivo effects.

Properties

CAS Number

515138-06-4

Product Name

Fonadelpar

IUPAC Name

2-[[5-methyl-3-[2-[4-propan-2-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethyl]-1,2-benzoxazol-6-yl]oxy]acetic acid

Molecular Formula

C25H23F3N2O4S

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C25H23F3N2O4S/c1-13(2)23-21(35-24(29-23)15-4-6-16(7-5-15)25(26,27)28)9-8-18-17-10-14(3)19(33-12-22(31)32)11-20(17)34-30-18/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,31,32)

InChI Key

WWKYLBGQYALEDL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1OCC(=O)O)ON=C2CCC3=C(N=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

NPS-005; SJP-0035; NPS005; SJP0035; NPS 005; SJP 0035

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)O)ON=C2CCC3=C(N=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.